N-(3-nitrobenzyl)-1,2-diphenylethanamine
Description
N-(3-Nitrobenzyl)-1,2-diphenylethanamine is a synthetic amine derivative featuring a 1,2-diphenylethanamine backbone substituted with a 3-nitrobenzyl group. The 1,2-diphenylethanamine core is recognized for its versatility in medicinal chemistry and catalysis, often modified to tune electronic, steric, or pharmacological profiles .
Properties
Molecular Formula |
C21H20N2O2 |
|---|---|
Molecular Weight |
332.4g/mol |
IUPAC Name |
N-[(3-nitrophenyl)methyl]-1,2-diphenylethanamine |
InChI |
InChI=1S/C21H20N2O2/c24-23(25)20-13-7-10-18(14-20)16-22-21(19-11-5-2-6-12-19)15-17-8-3-1-4-9-17/h1-14,21-22H,15-16H2 |
InChI Key |
RJWHELKYTYPFJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)NCC3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)NCC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | LogP | PSA (Ų) | Key Applications |
|---|---|---|---|---|---|---|
| This compound | Not reported | C₂₁H₂₀N₂O₂ | 332.4 (inferred) | - | - | Research (hypothetical) |
| N-(4-Nitrobenzyl)-1,2-diphenylethanamine | 332108-43-7 | C₂₁H₂₀N₂O₂ | 332.4 | - | - | Pharmaceutical research |
| N-(Furan-2-ylmethyl)-1,2-diphenylethanamine | 436087-17-1 | C₁₉H₁₉NO | 277.36 | 4.74 | 25.17 | Nanomaterials, catalysis |
| (R)-1,2-Diphenylethanamine | 34645-25-5 | C₁₄H₁₅N | 197.28 | - | - | Asymmetric synthesis |
Key Research Findings
Structural Similarity and Activity : Compounds sharing the 1,2-diphenylethanamine core (Tanimoto MCS ≥ 0.63) show Kv1.5 blocking activity, with substituents like cyclopropylmethoxy enhancing potency .
Stereochemistry Matters : Enantiomers of MT-45 and (R)-1,2-diphenylethanamine exhibit divergent biological and catalytic profiles, underscoring the need for chiral resolution in synthesis .
Nitro Group Effects : Meta- and para-nitrobenzyl substituents alter electronic properties, influencing solubility and interaction with biological targets .
Notes and Limitations
- Direct data on this compound is sparse; inferences are drawn from analogs.
- LogP and PSA values for nitrobenzyl derivatives are unreported in the evidence, necessitating experimental validation.
- Regulatory status varies: MT-45 is controlled in the EU, while research chemicals like the furan derivative remain commercially available .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
